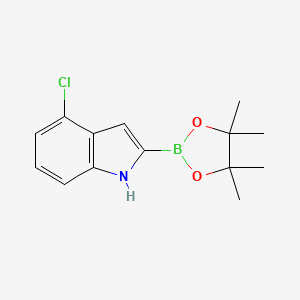
JWH 250 5-hydroxyindole metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 250 5-hydroxyindole metabolite is a synthetic cannabinoid used in scientific research and laboratory experiments. It is a derivative of the cannabinoid JWH-018, which is a potent agonist of the CB1 and CB2 receptors. It is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine .
Molecular Structure Analysis
The molecular formula of JWH 250 5-hydroxyindole metabolite is C22H25NO3 . Its formal name is 1-(5-hydroxy-1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone . The InChi Code is InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19 (18-14-17 (24)10-11-20 (18)23)21 (25)13-16-8-5-6-9-22 (16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 250 5-hydroxyindole metabolite is a crystalline solid . It has a molecular weight of 351.4 . It is soluble in DMF (25 mg/ml) and DMSO (15 mg/ml) .Applications De Recherche Scientifique
Doping Control in Equine Sport : A study developed and validated a doping control method to confirm the presence of four JWH-250 metabolites in equine urine, including JWH-250 5-OH-indole. This method is applicable for equine doping control analysis (You et al., 2018).
Detection in Human Urine : Another research focused on the detection of JWH-018 and JWH-073 metabolites in human urine, identifying (ω-1)-hydroxyl derivatives. This study utilized LC-MS/MS for rapid resolution of metabolites with high sensitivity for trace analysis in human urine (Chimalakonda et al., 2011).
Hydroxyl-Position Determination Method : A method was developed to differentiate the positional isomers of hydroxyindole metabolites of JWH-018 by GC-MS/MS, which could be extended to other naphthoylindole type synthetic cannabinoids (Kusano et al., 2016).
Pharmacokinetics of JWH-018 and its Metabolites : This study evaluated the pharmacokinetics of JWH-018 and its metabolites, including 6-hydroxyindol metabolite, in serum after inhalation, providing insights into the distribution, elimination, and accumulation in chronic users (Toennes et al., 2017).
Determination of 5-Hydroxyindoles in Plasma : Research on the estimation of 5-hydroxytryptophan and its metabolites in plasma, including 5-hydroxyindole, is described, showcasing a method useful in therapy monitoring or in provocative tests (Joseph & Baker, 1976).
Quantitative Measurement of JWH Metabolites in Urine : A study validated an LC-MS/MS method for measuring concentrations of JWH metabolites in human urine, providing evidence of their clinical utility in detecting aminoalkylindole metabolites (Moran et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRKUXWVBPICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017769 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 250 5-hydroxyindole metabolite | |
CAS RN |
1379604-67-7 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

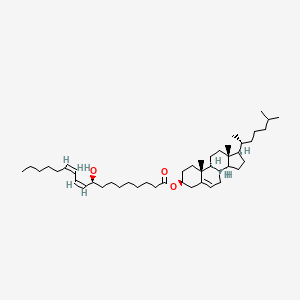
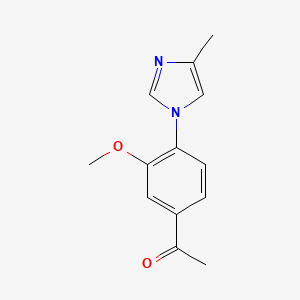
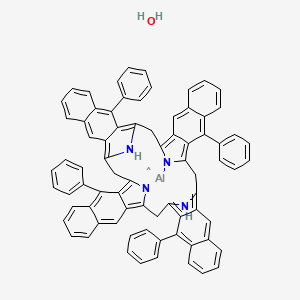
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
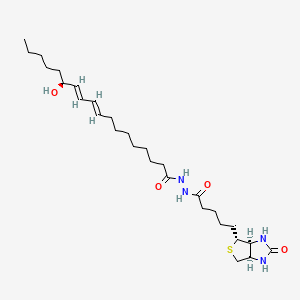
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)





![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)
